Linoleic Acid

Descripción

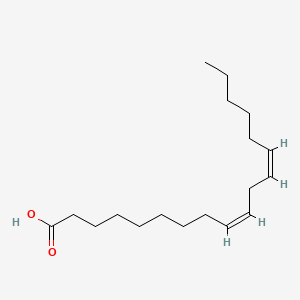

Structure

3D Structure

Propiedades

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 |

Source

|

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 |

Source

|

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C |

Source

|

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C |

Source

|

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Linoleic Acid in Modulating Cell Membrane Fluidity: Mechanisms, Consequences, and Experimental Characterization

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluidity of the cell membrane is a critical biophysical parameter that governs a vast array of cellular processes, from signal transduction to molecular transport. This guide provides a comprehensive technical overview of the role of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), as a key modulator of membrane dynamics. We will dissect the biochemical basis for its action, explore its incorporation into membrane phospholipids, and analyze the subsequent impact on membrane biophysical properties, including the organization of lipid rafts and the function of integral membrane proteins. This document further serves as a practical resource by providing detailed, field-proven protocols for the experimental quantification of LA-induced changes in membrane fluidity, empowering researchers to rigorously investigate these phenomena in their own model systems.

Introduction: The Dynamic Interface of the Cell

The plasma membrane is not a static barrier but a fluid and dynamic mosaic of lipids and proteins, as first conceptualized in the fluid mosaic model. This property, termed membrane fluidity, refers to the viscosity of the lipid bilayer and dictates the rotational and lateral diffusion of its components.[1] Maintaining an optimal level of fluidity is paramount for cellular health, influencing everything from enzymatic activity and ion channel gating to cellular fusion and endocytosis.[2]

Linoleic acid (18:2, n-6) is the most abundant PUFA in the Western diet and an essential fatty acid, meaning it cannot be synthesized de novo by mammals and must be obtained from dietary sources.[3][4] Once consumed, LA has several metabolic fates, but a crucial one is its role as a structural component of cell membranes.[3][5] Its incorporation into the phospholipid bilayer directly influences the membrane's physical state. This guide elucidates the molecular mechanisms by which linoleic acid modulates membrane fluidity, the profound functional consequences for the cell, and the robust experimental methodologies required to study these effects.

The Biochemical Principle: How Linoleic Acid Imparts Fluidity

The ability of linoleic acid to increase membrane fluidity is a direct consequence of its molecular geometry. Unlike saturated fatty acids, which possess straight, flexible hydrocarbon chains that allow for tight, ordered packing, linoleic acid contains two cis double bonds.[1][6] These double bonds introduce rigid "kinks" into the acyl chain.

When esterified into phospholipids, these kinked chains disrupt the dense, van der Waals force-driven packing of neighboring acyl chains.[1][7] This creates more space between phospholipid molecules, effectively lowering the lipid packing density and increasing the overall disorder and motional freedom within the bilayer. The result is a decrease in the phase transition temperature (the temperature at which the membrane shifts from a gel-like to a fluid-like state) and a measurable increase in fluidity at physiological temperatures.[7][8]

Figure 1: Impact of acyl chain structure on lipid packing.

Cellular Pathway: Incorporation of Linoleic Acid into Membrane Phospholipids

The journey of dietary linoleic acid to its structural role within a cell membrane is a multi-step process. Understanding this pathway is critical for designing experiments that aim to modify membrane composition.

-

Dietary Intake & Absorption : LA is consumed primarily from vegetable oils and is absorbed by enterocytes in the small intestine.[3]

-

Transport : It is packaged into chylomicrons as phospholipids and triacylglycerols for transport through the lymphatic system and bloodstream.[3]

-

Cellular Uptake & Activation : Upon reaching target tissues, LA is taken up by cells and must be activated to Linoleoyl-CoA by acyl-CoA synthetase enzymes. This is an ATP-dependent process.[9]

-

Esterification : The activated Linoleoyl-CoA is then incorporated into the sn-2 position of lysophospholipids (e.g., lysophosphatidylcholine) to form new phospholipids, a reaction catalyzed by lysophospholipid acyltransferases (LPLATs).[10]

-

Membrane Integration : These newly synthesized LA-containing phospholipids are integrated into cellular membranes, including the plasma membrane and organellar membranes, thereby altering their fatty acid composition.[9][11]

This incorporation is a dose-dependent process; increasing the extracellular concentration of LA leads to a corresponding increase in its percentage within membrane phospholipids, up to a saturation point.[12]

Figure 2: Workflow for the incorporation of dietary linoleic acid into cell membranes.

Functional Consequences of Increased Membrane Fluidity

The LA-induced increase in membrane fluidity is not a trivial change; it has profound effects on the lateral organization of the membrane and the function of its associated proteins.

Disruption of Lipid Raft Domains

Lipid rafts are specialized microdomains within the membrane that are enriched in cholesterol, sphingolipids, and saturated phospholipids.[13] These domains exist in a more ordered, less fluid state (liquid-ordered, Lo) compared to the surrounding bilayer (liquid-disordered, Ld) and serve as critical platforms for cell signaling by concentrating specific proteins.

Due to their kinked structure, PUFA-containing phospholipids like those with linoleic acid are sterically excluded from the tightly packed Lo phase of lipid rafts.[14][15] An increase in the membrane's LA content can therefore:

-

Reduce the size and stability of existing rafts : By increasing the proportion of the fluid Ld phase, LA can effectively "dissolve" the boundaries of ordered domains.[14]

-

Alter raft composition : The exclusion of PUFAs can change the relative concentrations of other lipids and proteins within the raft.[16][17]

-

Impact raft-dependent signaling : Since many receptors (e.g., EGFR) and signaling molecules rely on raft integrity for proper function, LA-mediated disruption can significantly alter downstream cellular responses.[16] For instance, studies have shown that the conjugated linoleic acid isomer c9,t11-CLA can modify membrane structure, which in turn blocks the nuclear translocation of the EGF receptor, a process functionally associated with lipid rafts.[16]

Modulation of Membrane Protein Function

The surrounding lipid environment directly influences the conformational state and activity of membrane proteins.[18][19] Increased fluidity can:

-

Enhance Lateral Diffusion : Proteins can move more freely within a more fluid bilayer, potentially increasing the rate of protein-protein interactions.

-

Alter Conformational Dynamics : The energy landscape for a protein's conformational changes (e.g., an ion channel opening or a receptor activating) is influenced by the pressure profile and viscosity of the surrounding lipids. Changes in fluidity can therefore favor certain conformational states over others.[20]

-

Affect Accessibility : A more fluid, disordered membrane can increase the exposure of certain protein domains to substrates or binding partners.

Table 1: Summary of Biophysical and Functional Effects of Linoleic Acid Incorporation

| Parameter Affected | Consequence of Increased Linoleic Acid Content | Key Functional Implication |

| Lipid Packing | Decreased (more disorder) | Increased rotational and lateral mobility of lipids and proteins. |

| Membrane Fluidity | Increased | Lowered membrane viscosity, affecting protein conformational changes.[1] |

| Membrane Thickness | Decreased | Thinner membranes may alter the hydrophobic matching for transmembrane proteins.[7][14] |

| Permeability | Increased | May lead to higher passive diffusion rates for small molecules and ions.[7][14] |

| Lipid Raft Integrity | Disrupted / Reduced | Alters the localization and interaction of signaling proteins, impacting signal transduction.[14][16] |

Experimental Protocols for Measuring Membrane Fluidity

To validate and quantify the effects of linoleic acid on membrane fluidity, researchers can employ several robust biophysical techniques. Here, we provide detailed protocols for two widely-used fluorescence-based methods.

Method 1: Steady-State Fluorescence Anisotropy

Principle : This technique measures the rotational mobility of a fluorescent probe embedded in the membrane.[21] The probe (e.g., DPH) is excited with vertically polarized light. In a viscous (less fluid) membrane, the probe's rotation is restricted, and the emitted light remains highly polarized. In a highly fluid membrane, the probe tumbles rapidly, and the emitted light becomes depolarized. Anisotropy (r) is a ratiometric measure of this depolarization and is inversely proportional to fluidity.[21][22]

Causality Behind Choices :

-

Probe Selection : 1,6-diphenyl-1,3,5-hexatriene (DPH) is chosen for its hydrophobicity, causing it to partition deep within the hydrophobic core of the bilayer, reporting on the fluidity of the acyl chain region.[22][23]

-

Temperature Control : Membrane fluidity is exquisitely sensitive to temperature. All steps must be performed at a constant, defined temperature to ensure that observed differences are due to compositional changes (i.e., LA incorporation) and not thermal fluctuations.[24]

Protocol: Measuring Fluidity in Isolated Membranes (e.g., RBC Ghosts or Mitochondria)

-

Membrane Preparation : Isolate cell membranes of interest (e.g., from control vs. LA-treated cells) using standard differential centrifugation and cell lysis protocols. Resuspend the final membrane pellet in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a protein concentration of ~100 µg/mL.

-

Probe Preparation : Prepare a 2 mM stock solution of DPH in tetrahydrofuran (THF). Caution: THF is volatile and flammable.

-

Labeling : a. Vigorously vortex the membrane suspension. b. Add the DPH stock solution dropwise while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200. A typical final DPH concentration is 1 µM. The addition while vortexing prevents probe aggregation. c. Incubate the mixture in the dark at the desired experimental temperature (e.g., 37°C) for 45-60 minutes to ensure complete incorporation of the probe into the membranes.

-

Measurement : a. Pre-warm the spectrofluorometer's cuvette holder to the experimental temperature. b. Transfer the labeled membrane suspension to a quartz cuvette. c. Set the excitation wavelength to 355-362 nm and the emission wavelength to 430 nm.[21][25] d. Using polarizing filters, measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH). e. Measure and subtract background fluorescence from an unlabeled membrane sample.

-

Calculation : a. Calculate the G-factor (Grating correction factor) using G = IHV / IHH. b. Calculate anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) c. Compare the anisotropy values. A lower 'r' value indicates higher membrane fluidity.

Method 2: Laurdan Generalized Polarization (GP) Microscopy

Principle : Laurdan is an environmentally sensitive probe that reports on lipid packing. In ordered, tightly packed membranes (low water content), its emission maximum is at ~440 nm. In disordered, fluid membranes (higher water penetration), its emission maximum shifts to ~490 nm.[24][26] The Generalized Polarization (GP) value is a ratiometric calculation based on the intensities at these two wavelengths, providing a quantitative map of membrane order in live cells or model vesicles.[27]

Causality Behind Choices :

-

Probe Selection : Laurdan is chosen because its spectral shift allows for ratiometric imaging, which corrects for artifacts related to cell shape, probe concentration, and lamp intensity, providing a more robust measure of lipid packing than simple intensity measurements.[26]

-

Microscopy : Confocal or two-photon microscopy is essential for optically sectioning the cell and specifically imaging the plasma membrane without interference from intracellular membranes.[27]

Protocol: Imaging Plasma Membrane Fluidity in Live Cells

-

Cell Culture : Seed cells on glass-bottom imaging dishes. Culture them under control conditions or in media supplemented with a desired concentration of linoleic acid (e.g., 10-50 µM complexed to BSA) for 24-48 hours to allow for incorporation.

-

Probe Preparation : Prepare a 1-5 mM stock solution of Laurdan in DMSO or ethanol.

-

Labeling : a. Wash cells twice with pre-warmed serum-free media or a buffered salt solution (e.g., HBSS). b. Dilute the Laurdan stock solution to a final concentration of 5-10 µM in the serum-free media. c. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Imaging : a. Wash the cells twice with pre-warmed imaging buffer to remove excess probe. b. Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Set up the confocal/two-photon microscope for two-channel acquisition. Excite the Laurdan at ~405 nm (or ~800 nm for two-photon). d. Set the emission collection channels to simultaneously capture the intensity in the "ordered" range (I440, e.g., 420-460 nm) and the "disordered" range (I490, e.g., 470-510 nm).[28] e. Acquire images of the cell's equatorial plane to clearly visualize the plasma membrane.

-

Image Analysis & Calculation : a. Using image analysis software (e.g., ImageJ with a specific plugin), manually or automatically draw a region of interest (ROI) around the plasma membrane of each cell. b. For each pixel within the ROI, calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) c. GP values range from +1 (highly ordered) to -1 (highly disordered). Generate a GP map (pseudo-colored image) and calculate the average GP value for the plasma membrane in each experimental group. A shift to lower GP values in LA-treated cells indicates an increase in membrane fluidity.

Figure 3: Simplified workflow for a fluorescence anisotropy experiment.

Conclusion and Future Directions

Linoleic acid is a potent endogenous modulator of cell membrane fluidity. Through the introduction of steric hindrance in the phospholipid bilayer, it disrupts lipid packing, increases motional freedom, and significantly alters the biophysical landscape of the membrane. These changes have critical downstream consequences, including the remodeling of lipid raft domains and the modulation of membrane protein function, which collectively can impact the most fundamental aspects of cell signaling and physiology. For researchers in drug development, understanding how a compound interacts with or alters the LA content of membranes could be a key factor in its mechanism of action or off-target effects. The experimental protocols detailed herein provide a validated framework for investigating these crucial lipid-mediated phenomena, enabling a deeper understanding of cellular function in both health and disease.

References

-

National Center for Biotechnology Information (2013). Linoleic Acid. PubChem Compound Summary for CID 5280450. Available at: [Link]

-

Jeong, E., et al. (2021). Linoleic acid, a plant fatty acid, controls membrane biofouling via inhibition of biofilm formation. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2024). Membrane fluidity. Wikipedia. Available at: [Link]

-

Ma, D.W.L., et al. (2004). Cell membrane phospholipid α-linolenic acid (ALA) and linoleic acid (LA). ResearchGate. Available at: [Link]

-

Whelan, J., & Fritsche, K. (2013). Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. National Institutes of Health. Available at: [Link]

-

Zimmerman, H. (n.d.). Membrane “Fluidity” From Fluorescence Anisotropy Measurements. Taylor & Francis eBooks. Available at: [Link]

-

Jiang, H., et al. (2020). Linoleic acid inhibits Lactobacillus activity by destroying cell membrane and affecting normal metabolism. PubMed. Available at: [Link]

-

Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia. Available at: [Link]

-

Strahl, H., & Hamoen, L.W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. National Institutes of Health. Available at: [Link]

-

Vvedenskaya, O. (2023). Dietary fatty acids influence the cell membrane. Lipotype GmbH. Available at: [Link]

-

BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech. Available at: [Link]

-

Kolan, N., et al. (2022). Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. Available at: [Link]

-

udiprod. (2014). Linoleic acid. YouTube. Available at: [Link]

-

Wassall, S.R., & Stillwell, W. (2008). The role of polyunsaturated lipids in membrane raft function. Taylor & Francis Online. Available at: [Link]

-

Stillwell, W. (2016). The role of polyunsaturated lipids in membrane raft function. Taylor & Francis Online. Available at: [Link]

-

Ewaschuk, J.B., et al. (2012). Cis-9,trans-11-conjugated linoleic acid affects lipid raft composition and sensitizes human colorectal adenocarcinoma HT-29 cells to X-radiation. PubMed. Available at: [Link]

-

Arai, Y., et al. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. National Institutes of Health. Available at: [Link]

-

Boissonneault, G.A., & Heiniger, H.J. (1984). Changes in linoleic acid metabolism and membrane fatty acids of LLC-PK cells in culture induced by 5 alpha-cholestane-3 beta,5,6 beta-triol. PubMed. Available at: [Link]

-

Ayuyan, A.G., & Cohen, F.S. (2018). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. National Institutes of Health. Available at: [Link]

-

Soubias, O., et al. (2006). Regulation of Membrane Proteins by Dietary Lipids: Effects of Cholesterol and Docosahexaenoic Acid Acyl Chain-Containing Phospholipids on Rhodopsin Stability and Function. National Institutes of Health. Available at: [Link]

-

D-C. Ju, et al. (2003). Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes. National Institutes of Health. Available at: [Link]

-

Birkle, D.L., & Bazan, N.G. (1987). Incorporation of linoleic acid into membrane glycerophospholipids from rat brain submitted to ischemia and hypoxia. PubMed. Available at: [Link]

-

L-A. Amigo, et al. (2020). Linoleic Acid Status in Cell Membranes Inversely Relates to the Prevalence of Symptomatic Carotid Artery Disease. AHA Journals. Available at: [Link]

-

G-L. T, et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. Available at: [Link]

-

Levental, I., & Lyman, E. (2022). Regulation of membrane protein structure and function by their lipid nano-environment. PubMed. Available at: [Link]

-

Bell, J.G., et al. (1992). Effects of increasing dietary linoleic acid on phospholipid fatty acid composition and eicosanoid production in leucocytes and gill cells of Atlantic salmon (Salmo salar). PubMed. Available at: [Link]

-

P.K. Sharma, et al. (2011). Fatty Acid and Peptide Profiles in Plasma Membrane and Membrane Rafts of PUFA Supplemented RAW264.7 Macrophages. PubMed Central. Available at: [Link]

-

Editorial. (2023). Editorial: Metabolism in the tumour microenvironment: implications for pathogenesis and therapeutics. Frontiers. Available at: [Link]

-

Mazeres, S., et al. (2021). Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. ACS Publications. Available at: [Link]

-

Kolan, N., et al. (2022). Measuring plasma membrane fluidity using confocal microscopy. Utrecht University. Available at: [Link]

-

Sen, A., & Hancock, R.E. (2012). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. PubMed. Available at: [Link]

-

Stillwell, W. (2016). Role of polyunsaturated fatty acids in the modulation of biological membranes physical properties. ResearchGate. Available at: [Link]

-

Chakraborty, H., et al. (2020). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers. Available at: [Link]

-

Harayama, T., & Riezman, H. (2018). Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues. MDPI. Available at: [Link]

-

Fonseca, A.C.C., et al. (2021). Laurdan in live cell imaging: Effect of acquisition settings, cell culture conditions and data analysis on generalized polarization measurements. ResearchGate. Available at: [Link]

-

Tsai, C., et al. (2020). The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes. National Institutes of Health. Available at: [Link]

-

Strahl, H., & Müller, A. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. PubMed. Available at: [Link]

-

Corey, R.A., & Stansfeld, P.J. (2021). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. ResearchGate. Available at: [Link]

-

Bowen, I. (2020). Chapter 7 Membrane Fluidity. YouTube. Available at: [Link]

-

Lifeasible. (n.d.). Detection of Plant Cell Membrane Fluidity. Lifeasible. Available at: [Link]

-

Shaikh, S.R. (2012). Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support. PubMed. Available at: [Link]

Sources

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. lipotype.com [lipotype.com]

- 8. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incorporation of linoleic acid into membrane glycerophospholipids from rat brain submitted to ischemia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of increasing dietary linoleic acid on phospholipid fatty acid composition and eicosanoid production in leucocytes and gill cells of Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Cis-9,trans-11-conjugated linoleic acid affects lipid raft composition and sensitizes human colorectal adenocarcinoma HT-29 cells to X-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty Acid and Peptide Profiles in Plasma Membrane and Membrane Rafts of PUFA Supplemented RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of membrane protein structure and function by their lipid nano-environment [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of Membrane Proteins by Dietary Lipids: Effects of Cholesterol and Docosahexaenoic Acid Acyl Chain-Containing Phospholipids on Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. researchgate.net [researchgate.net]

- 23. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

- 24. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

signaling pathways activated by linoleic acid

An In-depth Technical Guide to the Signaling Pathways Activated by Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, integral to cellular structure and function. Its presence in the diet is crucial as it cannot be synthesized de novo by mammals. Beyond its structural role in cell membranes, linoleic acid is a potent signaling molecule that modulates a variety of cellular processes. The signaling cascades initiated by linoleic acid are complex and context-dependent, influencing everything from metabolic regulation to inflammatory responses. This guide provides a detailed exploration of the core , offering insights into the underlying mechanisms and providing robust experimental protocols for their investigation. Understanding these pathways is paramount for researchers in metabolism, inflammation, and cardiovascular disease, as well as for professionals in drug development seeking to target these intricate networks.

Part 1: GPR40/FFAR1 Signaling Pathway: A Gateway for Fatty Acid Sensing

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key sensor for medium- and long-chain fatty acids, including linoleic acid.[1] Its activation is a critical first step in many of the physiological effects of circulating fatty acids, particularly in metabolic tissues like the pancreas and enteroendocrine cells.

Mechanism of Activation and Downstream Cascade

Upon binding of linoleic acid, GPR40 undergoes a conformational change that facilitates its coupling to the Gαq/11 subunit of heterotrimeric G proteins.[2][3] This initiates a signaling cascade that activates phospholipase C (PLC).[2][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This sharp increase in intracellular calcium is a primary driver of downstream cellular responses. In pancreatic β-cells, for instance, this elevation in cytosolic Ca2+ enhances glucose-stimulated insulin secretion.[1] In pancreatic α-cells, a similar mechanism leads to the secretion of glucagon.[4]

Caption: GPR40/FFAR1 signaling cascade initiated by linoleic acid.

Experimental Protocols

The poor aqueous solubility of linoleic acid necessitates its complexation with a carrier protein, typically bovine serum albumin (BSA), for effective delivery in cell culture.[5]

Materials:

-

Linoleic acid sodium salt

-

Fatty acid-free BSA

-

Sodium hydroxide (NaOH)

-

Ultrapure water

-

Sterile filter (0.22 µm)

Procedure:

-

Prepare a 60 mM stock solution of linoleic acid by dissolving it in an equimolar solution of NaOH at 70°C.

-

Prepare a 10% (w/v) fatty acid-free BSA solution in ultrapure water and warm it to 55°C.

-

Add the desired volume of the linoleic acid stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 3:1 to 6:1 LA:BSA).

-

Incubate the mixture at 55°C for 10 minutes with shaking.

-

Allow the solution to cool to room temperature.

-

Sterile-filter the LA-BSA complex.

-

The complex can be added to the cell culture medium to achieve the desired final concentration of linoleic acid.[5]

This protocol allows for the real-time measurement of changes in intracellular calcium concentration following stimulation with linoleic acid.

Materials:

-

Cells expressing GPR40 (e.g., STC-1, MIN6)

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Linoleic acid-BSA complex

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Culture cells to the desired confluency.

-

Prepare a loading buffer by diluting the calcium indicator dye and Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes.

-

Wash the cells twice with HBSS to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add the linoleic acid-BSA complex to the cells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates a rise in intracellular calcium.

Caption: Workflow for intracellular calcium measurement.

| Parameter | Cell Type | Reported EC50 of Linoleic Acid | Reference |

| Insulin Secretion | Pancreatic β-cells | ~3-10 µM | [1] |

| Glucagon Secretion | Pancreatic α-cells | ~5-15 µM | [4] |

| CCK Secretion | Enteroendocrine I cells | ~10 µM | [6] |

Part 2: PPAR Signaling: Nuclear Regulation of Metabolism and Inflammation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[7] Linoleic acid and its oxidized metabolites, such as 9-HODE and 13-HODE, are natural ligands for PPARs, particularly PPARγ and PPARα.[8][9]

Mechanism of PPAR Activation

As lipid-soluble molecules, linoleic acid and its derivatives can diffuse across the cell and nuclear membranes. Inside the nucleus, they bind to the ligand-binding domain of a PPAR. This binding induces a conformational change in the receptor, causing the release of corepressor proteins and the recruitment of coactivator proteins. The PPAR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. PPARγ activation is central to adipogenesis, insulin sensitivity, and glucose homeostasis, while PPARα is a key regulator of fatty acid oxidation.[7][8] Furthermore, PPARγ can inhibit the pro-inflammatory transcription factor NF-κB.[8]

Caption: PPAR signaling pathway activated by linoleic acid.

Experimental Protocols

This assay measures the ability of PPARγ in nuclear extracts to bind to a PPRE, providing a direct measure of its activation.[10][11]

Materials:

-

Nuclear extraction kit

-

PPARγ transcription factor assay kit (containing PPRE-coated plates)

-

Primary antibody against PPARγ

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Treat cells with linoleic acid-BSA complex for the desired time.

-

Harvest cells and prepare nuclear extracts according to the manufacturer's protocol.

-

Add the nuclear extracts to the PPRE-coated wells of the 96-well plate.

-

Incubate for 1 hour at room temperature to allow PPARγ to bind to the PPRE.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against PPARγ and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.[12]

This protocol quantifies the mRNA levels of genes known to be regulated by PPARs, providing an indirect measure of PPAR activity.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., FABP4, LPL, ACOX) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with linoleic acid-BSA complex.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and primers.

-

Run the qPCR program: typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target genes compared to the control.[13]

| Target Gene | Function | Regulated by | Effect of Linoleic Acid |

| FABP4 | Fatty acid binding and transport | PPARγ | Upregulation |

| LPL | Lipoprotein lipase, hydrolyzes triglycerides | PPARγ | Upregulation |

| ACOX | Acyl-CoA oxidase, first step of peroxisomal fatty acid oxidation | PPARα | Upregulation |

| GLUT4 | Glucose transporter | PPARγ | Upregulation |

Part 3: Pro-inflammatory Signaling: MAPK and NF-κB Pathways

Linoleic acid can also promote pro-inflammatory responses, particularly in vascular endothelial cells, through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways.[14]

MAPK and NF-κB Activation

In endothelial cells, linoleic acid can activate several MAPK cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[14] The activation of these kinases involves a series of phosphorylation events. The activation of both the PI3K/Akt and ERK1/2 pathways contributes to the linoleic acid-induced activation of NF-κB.[14]

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[16] Upon stimulation by upstream signals, such as those from the MAPK pathways, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[16] The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[17] In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes encoding inflammatory mediators like adhesion molecules (e.g., VCAM-1) and cytokines.[14][18]

Caption: JAK-STAT signaling pathway activated by high-dose linoleic acid.

Experimental Protocols

This protocol is similar to the one described for MAPK, but uses antibodies specific for the phosphorylated and total forms of JAK2 and STAT3.

Procedure:

-

Treat cells with high concentrations of linoleic acid.

-

Perform cell lysis, protein quantification, SDS-PAGE, and membrane transfer as previously described.

-

Probe the membrane with primary antibodies against phospho-JAK2 and phospho-STAT3.

-

After imaging, strip the membrane and re-probe with antibodies for total JAK2 and total STAT3 for normalization.

This immunoassay quantifies the concentration of cytokines secreted into the cell culture medium.

Materials:

-

ELISA kit for IL-6 or TNF-α

-

Cell culture supernatants

-

Microplate reader

Procedure:

-

Treat cells with linoleic acid for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve. [19]

Concentration of LA Effect on JAK2-STAT3 Downstream Consequence Reference High dose Increased phosphorylation of JAK2 and STAT3 Increased production of IL-6 and TNF-α, increased FAS expression [19] | High dose + AG490 (JAK2 inhibitor) | Attenuated increase in IL-6 and TNF-α | - | [19]|

Conclusion

Linoleic acid is a multifaceted signaling molecule that activates a diverse array of pathways, leading to a wide range of cellular responses. From the rapid, G protein-coupled signaling of GPR40 to the slower, transcriptional regulation mediated by PPARs, and the pro-inflammatory cascades of MAPK, NF-κB, and JAK-STAT, the effects of linoleic acid are both complex and profound. The experimental protocols detailed in this guide provide a robust framework for dissecting these pathways. A thorough understanding of how linoleic acid exerts its effects is essential for developing therapeutic strategies for metabolic diseases, inflammatory disorders, and other conditions where these signaling networks are dysregulated. Future research will undoubtedly continue to unravel the intricate signaling web woven by this essential fatty acid.

References

-

Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca 2 + ] i increase in pancreatic islet α-cells - Journal of Endocrinology. Available at: [Link]

-

GPR40: A therapeutic target for mediating insulin secretion (Review). Available at: [Link]

-

The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies - Frontiers. Available at: [Link]

-

Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function - MDPI. Available at: [Link]

-

Linoleic acid improves the robustness of cells in agitated cultures - PMC - NIH. Available at: [Link]

-

Nf kb pathway cell signaling pathway animation - YouTube. Available at: [Link]

-

LINOLEIC ACID AND THE BRAIN | STUDY - YouTube. Available at: [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed. Available at: [Link]

-

Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed. Available at: [Link]

-

Accumulation of Linoleic Acid by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice - MDPI. Available at: [Link]

-

Gut Microbiota Influence Host Metabolism and Immune Responses in Atopi | CCID. Available at: [Link]

-

KEGG PATHWAY Database. Available at: [Link]

-

α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC - NIH. Available at: [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]

-

Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC - NIH. Available at: [Link]

-

Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species - NIH. Available at: [Link]

-

Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed. Available at: [Link]

-

Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC - NIH. Available at: [Link]

-

Lipid Signaling Protocols - ResearchGate. Available at: [Link]

-

The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed. Available at: [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

-

Conjugated linoleic acid is an activator and ligand for peroxisome proliferator-activated receptor-gamma (PPAR) | Request PDF - ResearchGate. Available at: [Link]

-

High-Dose Linoleic Acid Activated JAK2-STAT3 Signaling Pathway Involved in Cytokine Production and Lipogenesis in Pancreatic Exocrine Cells - PubMed. Available at: [Link]

-

What are the best techniques to measure PPAR gamma activity? - ResearchGate. Available at: [Link]

-

Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed. Available at: [Link]

-

Western blotting time-course dataset for the MAPK/ERK pathway 20. - ResearchGate. Available at: [Link]

-

What is the most appropriate way to treat cells with fatty acids? - ResearchGate. Available at: [Link]

-

Linoleic acid-induced endothelial activation: Role of calcium and peroxynitrite signaling. Available at: [Link]

-

Conjugated linoleic acid regulates adipocyte fatty acid binding protein expression via peroxisome proliferator-activated receptor α signaling pathway and increases intramuscular fat content - Frontiers. Available at: [Link]

-

PPAR Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

Full article: Modulatory effect of linoleic and oleic acid on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells - Taylor & Francis. Available at: [Link]

-

PPARγ Gene as a Possible Link between Acquired and Congenital Lipodystrophy and its Modulation by Dietary Fatty Acids - MDPI. Available at: [Link]

-

Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies - MDPI. Available at: [Link]

-

Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. Available at: [Link]

-

Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC - NIH. Available at: [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. Available at: [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. Available at: [Link]

-

What will be the best way to test NFkb activation via western blot? - ResearchGate. Available at: [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Available at: [Link]

-

The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC - PubMed Central. Available at: [Link]

Sources

- 1. International Journal of Molecular Medicine [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. tandfonline.com [tandfonline.com]